Methyl 14-hydroxyicosanoate
Description
Methyl 14-hydroxyicosanoate is a fatty acid methyl ester (FAME) derived from icosanoic acid (C20:0) with a hydroxyl group (-OH) at the 14th carbon position. Structurally, it consists of a 20-carbon saturated backbone esterified with a methyl group, featuring a polar hydroxyl moiety that enhances its solubility in polar solvents compared to non-hydroxylated analogs. Such compounds are typically synthesized via esterification of hydroxy fatty acids or through catalytic modifications like olefin metathesis .
Properties
CAS No. |
18490-19-2 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
methyl 14-hydroxyicosanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
InChI Key |
WUKNAMAMWHPDDG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Synonyms |
14-Hydroxyicosanoic acid methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl 14-hydroxyicosanoate belongs to a broader class of hydroxylated FAMEs. Key structural analogs include:


Key Observations :
- Chain Length: Longer chains (e.g., C20 in 14-hydroxyicosanoate) exhibit higher melting points and lower solubility in non-polar solvents compared to shorter analogs like methyl palmitate (C16:0) .
- Hydroxyl Group: The C14 hydroxyl group increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated esters like methyl oleate. This property may enhance its utility in surfactants or pharmaceutical formulations.
- Branched vs. Linear: Branched analogs (e.g., methyl 14-methylhexadecanoate) show reduced crystallinity and improved low-temperature fluidity compared to linear-chain esters .
Analytical Methods :
- GC-MS: Hydroxylated FAMEs like 14-hydroxyicosanoate require derivatization (e.g., silylation) for GC-MS analysis due to their polarity, unlike non-polar esters (e.g., methyl palmitate) .
- NMR and FTIR: The hydroxyl group in 14-hydroxyicosanoate would produce distinct signals in $^1$H NMR (broad peak at ~1–5 ppm for -OH) and FTIR (O-H stretch at 3200–3600 cm$^{-1}$), unlike saturated esters .
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